molecular formula C19H14O2 B13343117 2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid

2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid

Cat. No.: B13343117
M. Wt: 274.3 g/mol
InChI Key: IVSNQBGKVAVVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid is an organic compound with the molecular formula C19H14O2 and a molecular weight of 274.31 g/mol This compound is known for its unique structure, which combines the acenaphthylene moiety with a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses acenaphthene and benzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid is unique due to its combined structure of acenaphthylene and benzoic acid. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable in research and industrial applications .

Properties

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

2-(1,2-dihydroacenaphthylen-1-yl)benzoic acid

InChI

InChI=1S/C19H14O2/c20-19(21)16-9-2-1-8-14(16)17-11-13-7-3-5-12-6-4-10-15(17)18(12)13/h1-10,17H,11H2,(H,20,21)

InChI Key

IVSNQBGKVAVVFV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC3=C2C1=CC=C3)C4=CC=CC=C4C(=O)O

Origin of Product

United States

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